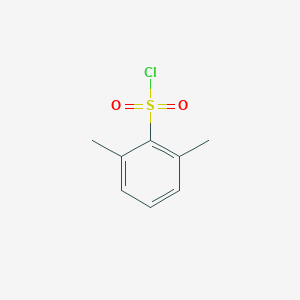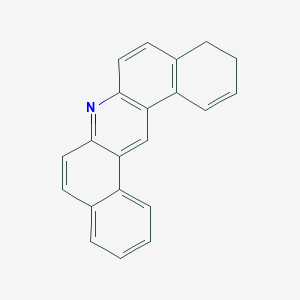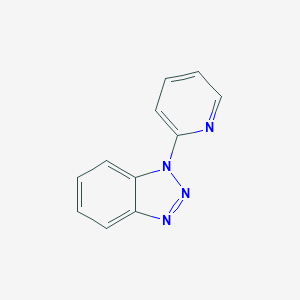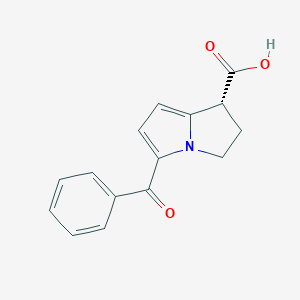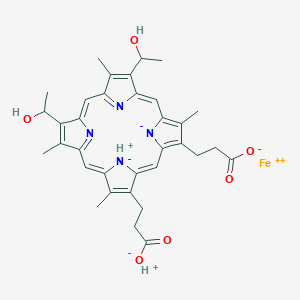
Hematoheme
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematoheme is a complex biomolecule that plays a crucial role in the transportation of oxygen in the body. It is a heme-containing protein that is found in red blood cells and is responsible for binding oxygen and carrying it to various tissues and organs. The synthesis of Hematoheme is a complex process that involves several enzymatic reactions. In recent years, there has been a growing interest in the scientific community to study the potential applications of Hematoheme in various fields, including medicine and biotechnology.
Wirkmechanismus
The mechanism of action of Hematoheme is based on its ability to bind and release oxygen. Hematoheme contains a heme group that binds to oxygen molecules in the lungs and releases them in the tissues and organs that require oxygen. The binding and release of oxygen by Hematoheme are regulated by various factors, including pH, temperature, and the concentration of carbon dioxide.
Biochemische Und Physiologische Effekte
Hematoheme has several biochemical and physiological effects on the body. One of the most significant effects is its ability to transport oxygen to various tissues and organs. Hematoheme is also involved in the regulation of blood pressure, as it can release nitric oxide, which is a potent vasodilator. Hematoheme has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Hematoheme has several advantages and limitations for lab experiments. One of the main advantages is its ability to catalyze various enzymatic reactions, which makes it a valuable tool in the synthesis of complex organic molecules. Hematoheme is also relatively stable and can be easily purified from red blood cells. However, one of the limitations of Hematoheme is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Hematoheme. One of the most promising directions is the development of new methods for the synthesis of Hematoheme and related heme-containing proteins. This could lead to the production of Hematoheme on a larger scale, which would make it more accessible for various applications. Another future direction is the study of the potential therapeutic applications of Hematoheme in various diseases, including cancer and cardiovascular disease. Finally, the study of the biochemical and physiological effects of Hematoheme on the body could lead to a better understanding of its role in various physiological processes.
Synthesemethoden
The synthesis of Hematoheme involves several enzymatic reactions that occur in the mitochondria and cytoplasm of red blood cells. The first step in the synthesis process is the formation of delta-aminolevulinic acid (ALA) from glycine and succinyl-CoA. This reaction is catalyzed by the enzyme delta-aminolevulinic acid synthase (ALAS). ALA is then transported to the mitochondria, where it is converted to porphobilinogen (PBG) through a series of enzymatic reactions. PBG is then transported back to the cytoplasm, where it is converted to uroporphyrinogen III (UROIII). UROIII is then converted to coproporphyrinogen III (COPROIII), which is the precursor of heme. The final step in the synthesis of Hematoheme is the insertion of iron into the heme molecule, which is catalyzed by the enzyme ferrochelatase.
Wissenschaftliche Forschungsanwendungen
Hematoheme has several potential applications in scientific research. One of the most promising applications is in the field of biotechnology, where Hematoheme can be used as a catalyst in various enzymatic reactions. Hematoheme has been shown to catalyze the oxidation of various organic compounds, including alcohols, aldehydes, and ketones. This makes Hematoheme a valuable tool in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
19584-91-9 |
|---|---|
Produktname |
Hematoheme |
Molekularformel |
C34H36FeN4O6 |
Molekulargewicht |
652.5 g/mol |
IUPAC-Name |
3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C34H38N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);/q;+2/p-2 |
InChI-Schlüssel |
SKVLGUBZZNOQIG-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Kanonische SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Synonyme |
hematoheme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



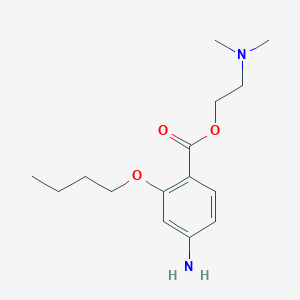
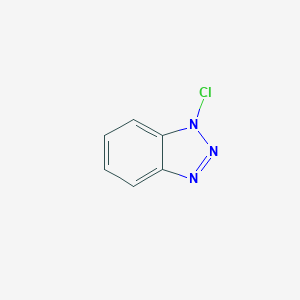
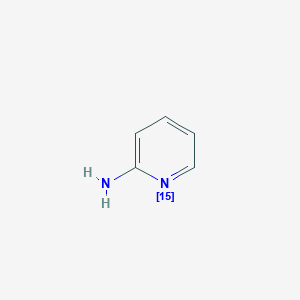

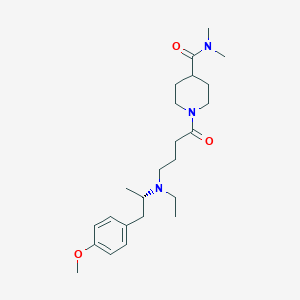
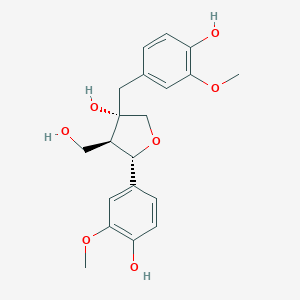
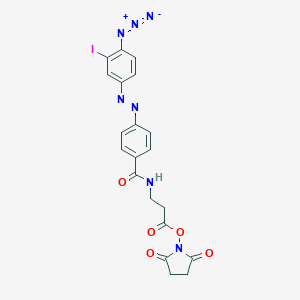
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
